molecular formula C8H15ClN2O2 B2402802 4-(Azetidine-3-carbonyl)morpholine hydrochloride CAS No. 1619991-15-9

4-(Azetidine-3-carbonyl)morpholine hydrochloride

Cat. No.: B2402802
CAS No.: 1619991-15-9
M. Wt: 206.67
InChI Key: MELSIUXXCOATIS-UHFFFAOYSA-N
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Description

4-(Azetidine-3-carbonyl)morpholine hydrochloride is a chemical compound that features a four-membered azetidine ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidine-3-carbonyl)morpholine hydrochloride typically involves the reaction of azetidine derivatives with morpholine under controlled conditions. One common method includes the use of azetidine-3-carboxylic acid, which is reacted with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidine-3-carbonyl)morpholine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Azetidine-3-carbonyl)morpholine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Azetidine-3-carbonyl)morpholine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to engage in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-carboxylic acid: Shares the azetidine ring but lacks the morpholine moiety.

    Morpholine derivatives: Contain the morpholine ring but differ in the attached functional groups.

Uniqueness

4-(Azetidine-3-carbonyl)morpholine hydrochloride is unique due to the combination of the azetidine and morpholine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

azetidin-3-yl(morpholin-4-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.ClH/c11-8(7-5-9-6-7)10-1-3-12-4-2-10;/h7,9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELSIUXXCOATIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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